

Application Note & Protocol: Determination of Antioxidant 1010 in Polyolefins by Infrared Spectroscopy

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Compound of Interest		
Compound Name:	Antioxidant 1010	
Cat. No.:	B1672178	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidant 1010 (also known as Irganox® 1010) is a sterically hindered phenolic antioxidant commonly added to polyolefins, such as polyethylene (PE) and polypropylene (PP), to protect them from thermal-oxidative degradation during processing and end-use.[1][2] Monitoring the concentration of Antioxidant 1010 is crucial for quality control and ensuring the long-term stability of the polymer. Infrared (IR) spectroscopy offers a rapid, non-destructive, and cost-effective method for the quantitative analysis of this additive.[1][3]

This application note provides a detailed protocol for the determination of **Antioxidant 1010** in polyolefins using Fourier Transform Infrared (FTIR) spectroscopy. The method relies on the characteristic carbonyl (C=O) stretching vibration of the ester groups present in the **Antioxidant 1010** molecule.[4]

Principle

The quantitative determination of **Antioxidant 1010** is based on Beer-Lambert's law. The intensity of the characteristic absorption band of **Antioxidant 1010** is proportional to its concentration in the polyolefin matrix. To compensate for variations in sample thickness, a ratio of the absorbance of the analyte's characteristic peak to an internal reference peak of the



polymer is used. A calibration curve is established by plotting this absorbance ratio against known concentrations of **Antioxidant 1010**.

The characteristic absorption peak for **Antioxidant 1010** is observed at approximately 1744-1745 cm⁻¹.

Key Spectroscopic Data

The following table summarizes the key infrared absorption bands used in this method.

Analyte/Matrix	Characteristic Peak (cm ⁻¹)	Vibrational Mode	Reference Peak (cm ⁻¹)	Baseline Correction (cm ⁻¹)
Antioxidant 1010 in Polyethylene	1745	C=O Stretching (Ester)	2019	1775 and 1706
Antioxidant 1010 in Polypropylene	1744	C=O Stretching (Ester)	1165 or 4062	1775 and 1721

Experimental Protocol

This protocol outlines the steps for sample preparation, calibration, and sample analysis.

- Fourier Transform Infrared (FTIR) Spectrometer with a detector suitable for the mid-IR region.
- Hydraulic press with heated platens capable of reaching at least 200°C.
- Chase mold to produce films of a consistent thickness (e.g., 0.5 0.7 mm).
- Aluminum foil.
- · Scissors or a die cutter.
- Analytical balance.



- Polyolefin resin (polyethylene or polypropylene) free of Antioxidant 1010 (for calibration standards).
- Antioxidant 1010 standard.
- Solvent for dissolving Antioxidant 1010 (e.g., toluene).
- Prepare a stock solution of Antioxidant 1010 by dissolving a known mass in a suitable solvent.
- Prepare a series of at least five calibration standards by adding known amounts of the
 Antioxidant 1010 stock solution to the additive-free polyolefin powder.
- The concentration range should bracket the expected concentration of the unknown samples (e.g., 0.05% to 0.5% by weight).
- Thoroughly mix the antioxidant solution with the polymer powder and dry to remove the solvent.
- Homogenize the mixture using a suitable method like melt blending.
- Place a sufficient amount of the polyolefin sample (calibration standard or unknown) between two sheets of aluminum foil within the chase mold.
- Place the mold in the hydraulic press preheated to a temperature suitable for the specific polyolefin (e.g., ~180-200°C).
- Apply pressure to the sample for a few minutes to allow it to melt and form a uniform film. Do
 not exceed temperatures of 250°C for more than 2-3 minutes to avoid degradation.
- Cool the mold under pressure to solidify the film.
- Carefully remove the pressed film and trim any excess material.
- Measure the thickness of the film to ensure it is within the desired range (e.g., 0.5 0.7 mm).
 Prepare at least three replicate films for each standard and sample.



- Set the FTIR spectrometer to the desired parameters. A resolution of at least 4 cm⁻¹ is recommended.
- Collect a background spectrum with an empty sample compartment.
- Mount the polymer film in the spectrometer's sample holder.
- Collect the infrared spectrum of the sample. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).
- For each spectrum, determine the absorbance (or peak area) of the **Antioxidant 1010** characteristic peak (around 1745 cm⁻¹) and the chosen polyolefin reference peak (e.g., 2019 cm⁻¹ for PE or 1165 cm⁻¹ for PP). Apply baseline correction as specified in the table above.
- Calculate the ratio of the absorbance of the Antioxidant 1010 peak to the absorbance of the reference peak.
- For the calibration standards, plot the calculated absorbance ratio (y-axis) against the known concentration of **Antioxidant 1010** (x-axis).
- Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). A good linear relationship should have an R² value greater than 0.98.
- For the unknown samples, calculate the absorbance ratio as described in step 4.4.
- Use the equation of the calibration curve to determine the concentration of Antioxidant 1010
 in the unknown samples.

Data Presentation

The quantitative results can be summarized in the following tables.

Table 1: Calibration Data for Antioxidant 1010 in Polyolefin



Standard	Concentration (wt%)	Absorbance at 1745 cm ⁻¹ (A_antioxidant)	Absorbance at Reference Peak (A_polymer)	Absorbance Ratio (A_antioxidant / A_polymer)
1	0.00	_		
2	0.05			
3	0.10	_		
4	0.25	_		
5	0.50	_		

Table 2: Analysis of Unknown Samples

Sample ID	Absorbance at 1745 cm ⁻¹ (A_antioxidant)	Absorbance at Reference Peak (A_polymer)	Absorbance Ratio (A_antioxidant / A_polymer)	Calculated Concentration (wt%)
Unknown 1				
Unknown 2	_			
Unknown 3	_			

Experimental Workflow Diagram





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Caption: Experimental workflow for the determination of **Antioxidant 1010**.

Limitations and Considerations

- This method is best suited for polyolefins that are not filled or pigmented, as these components can interfere with the IR measurement.
- The complete additive package of the polyolefin should be known to ensure that no other
 additives have absorption bands that overlap with the characteristic peak of **Antioxidant**1010 or the polymer reference peak.
- The accuracy of the method is highly dependent on the quality of the calibration standards and the uniformity of the film thickness.
- For complex matrices or very low concentrations, other methods like High-Performance Liquid Chromatography (HPLC) may be more suitable.

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